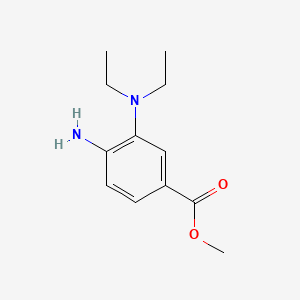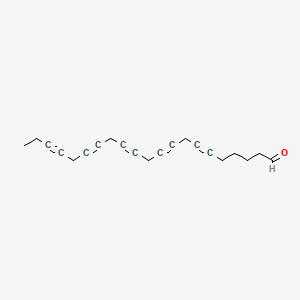
6,9,12,15,18-Heneicosapentaynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,12,15,18-Heneicosapentaynal is a chemical compound with the molecular formula C21H22O. It is characterized by a long carbon chain with multiple triple bonds and an aldehyde group at one end. This compound is primarily used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6,9,12,15,18-Heneicosapentaynal can be synthesized through a series of reactions involving the formation of multiple triple bonds along a carbon chain. One common method involves the use of alkyne coupling reactions, where smaller alkyne units are joined together under specific conditions to form the desired compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvents like chloroform, dichloromethane, and methanol are commonly used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 6,9,12,15,18-Heneicosapentaynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Henicosa-6,9,12,15,18-pentanoic acid.
Reduction: Henicosa-6,9,12,15,18-pentene or Henicosane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
6,9,12,15,18-Heneicosapentaynal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9,12,15,18-Heneicosapentaynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The triple bonds in the carbon chain can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
6,9,12,15,18-Heneicosapentaynal can be compared with other similar compounds, such as:
Henicosa-1,6,9,12,15,18-hexaene: Contains an additional triple bond compared to this compound.
Henicosa-1,6,9,12,15-pentaene: Lacks the aldehyde group present in this compound.
Uniqueness: this compound is unique due to its specific arrangement of triple bonds and the presence of an aldehyde group, which imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
1797121-70-0 |
|---|---|
Molecular Formula |
C21H22O |
Molecular Weight |
290.406 |
IUPAC Name |
henicosa-6,9,12,15,18-pentaynal |
InChI |
InChI=1S/C21H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h21H,2,5,8,11,14,17-20H2,1H3 |
InChI Key |
IWVFIYCUAFADOP-UHFFFAOYSA-N |
SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


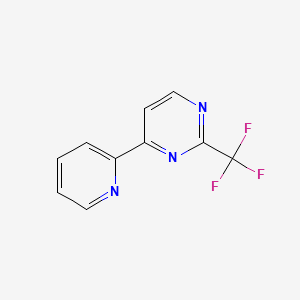
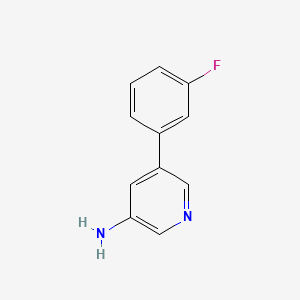
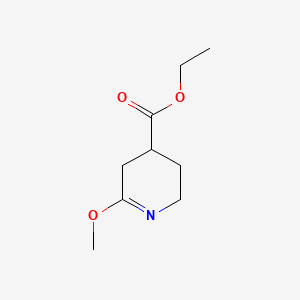
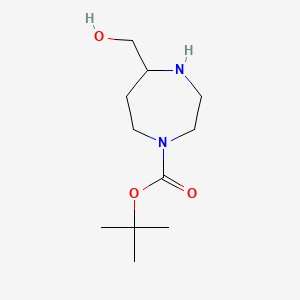
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
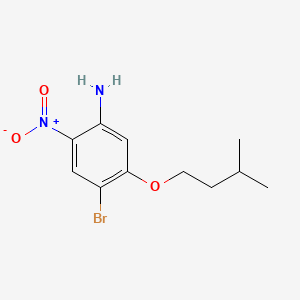
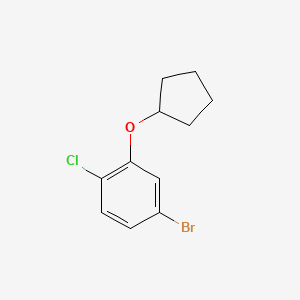
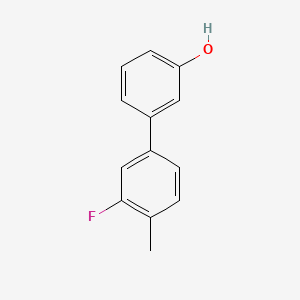
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
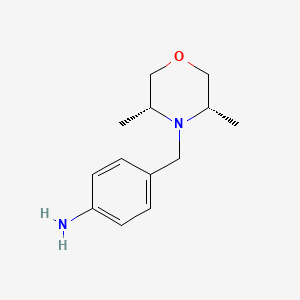
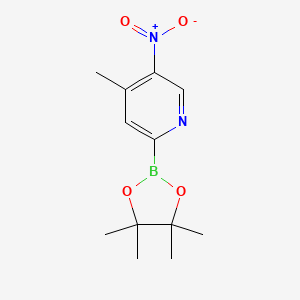
![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)
